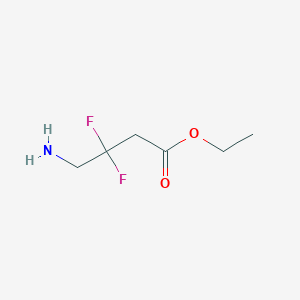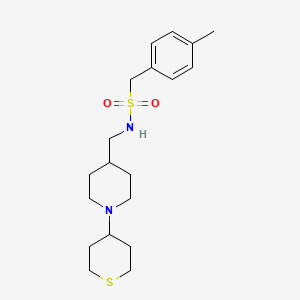![molecular formula C21H14ClN5O4 B2379459 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 1005298-21-4](/img/structure/B2379459.png)
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound known for its potential applications in medicinal chemistry and biological research. This compound features a unique arrangement of functional groups that confer distinct chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions:
The preparation of 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide generally involves multiple steps of organic synthesis. One common approach is through the nitration of an appropriate benzamide derivative followed by chlorination and subsequent coupling with the pyrido[2,3-d]pyrimidinyl moiety.
Nitration: : The starting benzamide can undergo nitration using concentrated nitric acid and sulfuric acid as a catalyst at low temperatures.
Chlorination: : The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride.
Coupling Reaction: : The chlorinated compound is then coupled with the pyrido[2,3-d]pyrimidinyl derivative using a palladium-catalyzed coupling reaction in the presence of a base like potassium carbonate.
Industrial Production Methods:
Industrial synthesis typically involves optimization of the above steps to achieve higher yields and purity, often incorporating continuous flow reactors to handle reactive intermediates safely and efficiently.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation, particularly at the phenyl and pyrido[2,3-d]pyrimidinyl moieties, forming corresponding oxides.
Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.
Substitution: : The chloro group can undergo nucleophilic substitution with various nucleophiles like amines, alcohols, or thiols, forming derivatives with potential enhanced biological activity.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.
Substitution: : Various amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Reduction product: 4-amino-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide.
Substitution products: Derivatives with substituted nucleophiles at the chloro position.
科学研究应用
This compound is notable for its versatility in scientific research, especially in the fields of chemistry, biology, and medicine.
Chemistry:
Utilized as a building block for the synthesis of novel pharmaceuticals.
Investigation of its reactivity and derivatization for creating new compounds with unique properties.
Biology:
Probes for studying enzyme interactions due to its structured moieties that mimic biological substrates.
Studied for its potential to inhibit specific biological pathways.
Medicine:
Investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Preclinical trials to evaluate its efficacy and safety profiles.
Industry:
Used in the development of specialty chemicals and intermediates for various industrial applications.
作用机制
The precise mechanism of action for 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide can vary depending on its application. Generally, its biological activity involves interaction with molecular targets such as enzymes, receptors, or DNA, altering specific cellular pathways.
Molecular Targets and Pathways:
Enzyme inhibition by binding to active sites or allosteric sites.
Interaction with DNA or RNA, potentially affecting gene expression.
Modulation of receptor activity in cellular signaling pathways.
相似化合物的比较
4-chloro-N-(3-phenyl-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one)
4-chloro-N-(3-aminophenyl)-3-nitrobenzamide
N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide
Uniqueness:
What sets 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide apart from these similar compounds is its distinct combination of functional groups, which enables a broader range of chemical reactivity and biological interactions. This unique structure allows for tailored modifications, making it a versatile scaffold for drug development and other scientific investigations.
属性
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)15-5-2-4-14(11-15)25-20(28)13-7-8-17(22)18(10-13)27(30)31/h2-11H,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCHASUVEGLBLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2379376.png)
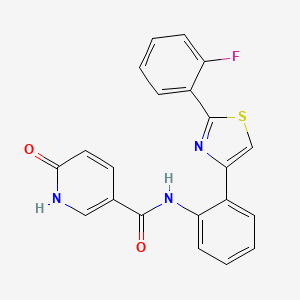
![3-bromo-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2379378.png)
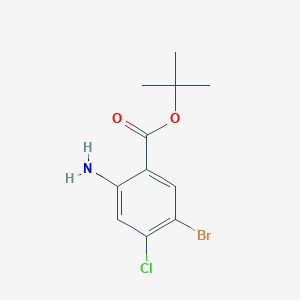
![9-cyclohexyl-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2379380.png)
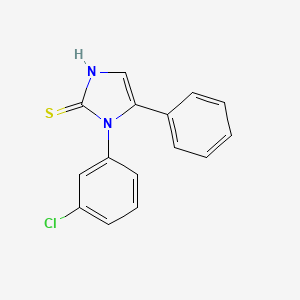
![1-[1,1'-Biphenyl]-4-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B2379385.png)
![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)
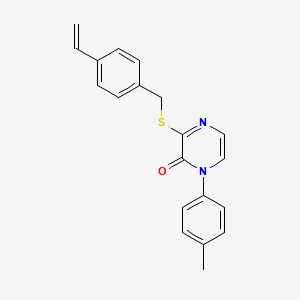
![1-(3-chloro-2-methylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2379391.png)
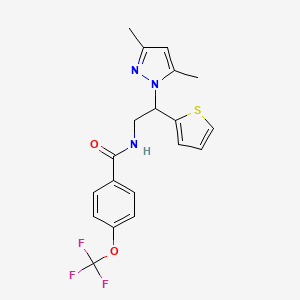
![3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2379396.png)
